[(Ethoxycarbonyl)amino](hydroxy)acetic acid
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Overview
Description
(Ethoxycarbonyl)aminoacetic acid is an organic compound that features both an ethoxycarbonyl group and a hydroxy group attached to an acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Ethoxycarbonyl)aminoacetic acid typically involves the reaction of ethyl chloroformate with glycine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of (Ethoxycarbonyl)aminoacetic acid may involve similar synthetic routes but with optimized reaction conditions to increase yield and efficiency. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(Ethoxycarbonyl)aminoacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ethoxycarbonyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to convert the hydroxy group into a leaving group, facilitating substitution reactions.
Major Products
Oxidation: Formation of (Ethoxycarbonyl)aminoacetic acid.
Reduction: Formation of (Ethoxycarbonyl)aminoethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Ethoxycarbonyl)aminoacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of (Ethoxycarbonyl)aminoacetic acid involves its interaction with various molecular targets. The ethoxycarbonyl group can undergo hydrolysis to release the active amino acid, which can then participate in biochemical reactions. The hydroxy group can form hydrogen bonds, influencing the compound’s binding affinity to enzymes and receptors.
Comparison with Similar Compounds
(Ethoxycarbonyl)aminoacetic acid can be compared to other similar compounds such as:
(Methoxycarbonyl)aminoacetic acid: Similar structure but with a methoxy group instead of an ethoxy group.
(Ethoxycarbonyl)aminopropionic acid: Similar structure but with an additional carbon in the backbone.
(Ethoxycarbonyl)aminobutyric acid: Similar structure but with two additional carbons in the backbone.
Properties
IUPAC Name |
2-(ethoxycarbonylamino)-2-hydroxyacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO5/c1-2-11-5(10)6-3(7)4(8)9/h3,7H,2H2,1H3,(H,6,10)(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPACTDWGYGTCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90568705 |
Source
|
Record name | [(Ethoxycarbonyl)amino](hydroxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90568705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62631-47-4 |
Source
|
Record name | [(Ethoxycarbonyl)amino](hydroxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90568705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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